molecular formula C9H9N5O2 B2488752 7-methyl-N2-nitroquinazoline-2,4-diamine CAS No. 1823776-64-2

7-methyl-N2-nitroquinazoline-2,4-diamine

Cat. No.: B2488752
CAS No.: 1823776-64-2
M. Wt: 219.204
InChI Key: XNHGXMQKYHWEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-N2-nitroquinazoline-2,4-diamine is a chemical reagent featuring a quinazoline core, a scaffold recognized in medicinal chemistry for its versatile pharmacological potential . This specific compound is of significant interest in early-stage drug discovery, particularly as a building block for developing novel anti-infective agents. Researchers are exploring nitro-substituted quinazoline derivatives as potential therapeutic candidates against protozoan parasites . Recent studies indicate that such derivatives exhibit potent in vitro activity against Trypanosoma cruzi , the parasite responsible for Chagas disease, showing effects at low concentrations and high selectivity indices in cell-based assays . The mechanism of action is believed to involve interactions with key parasitic enzymes, such as dihydrofolate reductase (DHFR), and disruption of essential metabolic pathways . The quinazoline-2,4-diamine structure is known to participate in critical hydrogen bonding and π-π stacking interactions with the active sites of target proteins, enhancing binding affinity . This product is intended for research and further manufacturing applications only. It is not approved for direct human use, nor is it intended for diagnostic, therapeutic, or any veterinary procedures.

Properties

IUPAC Name

N-(4-amino-7-methylquinazolin-2-yl)nitramide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-5-2-3-6-7(4-5)11-9(12-8(6)10)13-14(15)16/h2-4H,1H3,(H3,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHGXMQKYHWEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)N[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N2-nitroquinazoline-2,4-diamine typically involves the cyclization of 2-amino-5-nitrobenzonitrile with guanidine carbonate. This reaction yields 6-nitroquinazoline-2,4-diamine, which is then methylated at the 7-position using methyl iodide in the presence of a base such as potassium carbonate. The reaction conditions generally require heating and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7-methyl-N2-nitroquinazoline-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Cyclization: Strong acids or bases to facilitate ring closure.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted quinazoline derivatives.

    Cyclization: Formation of polycyclic compounds with potential biological activity.

Scientific Research Applications

7-methyl-N2-nitroquinazoline-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent against multidrug-resistant bacteria.

    Medicine: Explored for its potential use in the treatment of diseases such as cancer and Chagas disease.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 7-methyl-N2-nitroquinazoline-2,4-diamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits the activity of dihydrofolate reductase, an enzyme crucial for bacterial DNA synthesis. This inhibition leads to the disruption of bacterial growth and replication. In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Substituent Analysis and Structural Diversity

Quinazoline-2,4-diamines exhibit diverse biological activities depending on substituents at the N2, N4, and quinazoline core positions. Below is a comparative analysis of key analogues (Table 1):

Table 1: Structural and Functional Comparison of Quinazoline-2,4-Diamine Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Biological/Physical Properties References
7-Methyl-N2-nitroquinazoline-2,4-diamine N2-NO2, 7-CH3 C9H9N5O2 Hypothesized antimicrobial activity* -
N2-Phenylquinazoline-2,4-diamine hydrochloride N2-Ph C14H13ClN4 Structural analogue with undefined activity
N4-Benzyl-N2-methylquinazoline-2,4-diamine hydrochloride N2-CH3, N4-Bn C16H17ClN4 Evaluated for toxicity and solubility
N2-Hexyl-6,7-dimethoxy-N4-(1-methylpiperidin-4-yl)quinazoline-2,4-diamine N2-C6H13, N4-piperidinyl, 6,7-OCH3 C20H31N5O2 Enhanced solubility and kinase inhibition
N2-(1-Benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine N2-piperidinyl-Bn, N4-dimethoxy-Bn C28H32N6O2 AChE inhibition (IC50 = 2.1 µM)
N2-Isopropyl-N4-benzylquinazoline-2,4-diamine N2-iso-C3H7, N4-Bn C18H22N4 MIC: 0.5–2 µg/mL (S. aureus, MRSA)

*Note: Hypothesized activity based on nitro group’s electron-withdrawing effects, which may enhance DNA interaction in antimicrobial contexts.

Physicochemical Properties

  • Melting Points : Derivatives with bulky substituents (e.g., naphthalen-2-ylmethyl in ) showed higher melting points (~150–178°C), suggesting improved crystallinity .
  • Solubility : Methoxy and piperidinyl groups () enhanced aqueous solubility, critical for bioavailability .

Key Research Findings and Gaps

  • SAR Insights :
    • N2 substituents (e.g., isopropyl, hexyl) are critical for antimicrobial potency .
    • N4 benzyl groups improve target affinity but may increase metabolic instability .

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